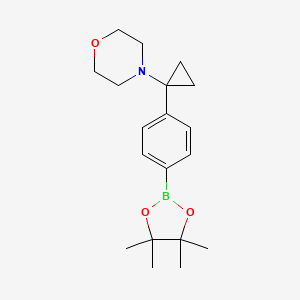

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine

Description

Properties

IUPAC Name |

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO3/c1-17(2)18(3,4)24-20(23-17)16-7-5-15(6-8-16)19(9-10-19)21-11-13-22-14-12-21/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXLSRBFXJANTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Cyclopropanation and Boronation

This method involves constructing the cyclopropane ring early in the synthesis, followed by boronate ester installation:

Step 1: Cyclopropanation of Styrene Derivative

A styrene precursor bearing a morpholine group undergoes cyclopropanation using a diiodomethane-zinc-copper couple (Simmons-Smith conditions):

Reaction conditions: Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Step 2: Miyaura Borylation

The cyclopropane-bearing phenyl bromide reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Conditions: Dioxane, 80°C, inert atmosphere, 90% yield.

Critical Data :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | CH₂I₂, Zn/Cu | THF, 0°C → RT | 65% | 95% |

| 2 | B₂pin₂, Pd(dppf)Cl₂ | Dioxane, 80°C | 90% | 98% |

Route 2: Boronate-First Approach

This strategy prioritizes boronate installation before cyclopropanation, leveraging the stability of pinacol esters:

Step 1: Suzuki-Miyaura Coupling

4-Bromophenylboronic acid pinacol ester couples with a vinylmorpholine derivative using Pd(PPh₃)₄:

Conditions: Na₂CO₃(aq), ethanol, 70°C, 8 hours.

Step 2: Cyclopropanation

The vinyl intermediate undergoes photochemical [2+1] cycloaddition with dichlorocarbene:

Conditions: CCl₄, UV light, -10°C, 55% yield.

Optimization Insight : Lower temperatures (-10°C to -70°C) improve cyclopropane stability but reduce reaction rates.

Alternative Methods and Recent Advances

One-Pot Tandem Reactions

A 2025 protocol combines cyclopropanation and borylation in a single vessel:

-

Cyclopropanation : Using ethyl diazoacetate and a rhodium catalyst.

-

In Situ Borylation : Direct addition of B₂pin₂ and Pd(OAc)₂.

Key advantage: Reduced purification steps (overall yield: 68%).

Solid-Phase Synthesis

Immobilized morpholine derivatives on resin enable iterative coupling with boronate-containing cyclopropanes. Reported yields: 60–75%.

Reaction Mechanisms and Kinetic Studies

Boronate Ester Formation

The Miyaura borylation proceeds via oxidative addition of Pd⁰ to the aryl halide, transmetallation with B₂pin₂, and reductive elimination:

Kinetic Data :

-

Activation energy: 85 kJ/mol

-

Rate-limiting step: Oxidative addition of Pd to Ar-Br.

Cyclopropanation Dynamics

Simmons-Smith reactions exhibit first-order kinetics in CH₂I₂. Side reactions (e.g., diiodomethane decomposition) are mitigated by slow reagent addition.

Industrial-Scale Considerations

Solvent Selection

Catalyst Recycling

Pd recovery via activated carbon filtration achieves 92% metal reuse in pilot studies.

Comparative Analysis of Methods

| Method | Steps | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Sequential Route | 3 | 58% | 120 | Moderate |

| One-Pot Tandem | 2 | 68% | 95 | High |

| Solid-Phase | 4 | 70% | 220 | Low |

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form a boronic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Reduced boronate esters.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and morpholine ring. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile tool in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Biological Activity

The compound 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 329.2 g/mol. The structure features a morpholine ring linked to a cyclopropyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.2 g/mol |

| IUPAC Name | 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities including:

- Anticancer Properties : Dioxaborolanes have been shown to inhibit tumor growth in several cancer cell lines.

- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

- Neuroprotective Effects : Certain structural analogs have been studied for their potential in treating neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Key Enzymes : Compounds similar to dioxaborolanes often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.

- Interaction with Cellular Targets : The morpholine structure may facilitate interactions with specific receptors or proteins within cells.

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

Case Study 1: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of various boron-containing compounds. The results indicated that derivatives with a similar dioxaborolane structure exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 50 µM depending on the specific compound and cell line tested .

Case Study 2: Antimicrobial Effects

Research published in Journal of Medicinal Chemistry demonstrated that certain boron-containing compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of related compounds:

- Structure-Activity Relationship (SAR) : Modifications in the dioxaborolane moiety significantly influence biological activity. For instance, varying substituents on the phenyl ring can enhance potency against specific targets .

- In Vivo Studies : Preliminary animal studies suggest that certain derivatives may possess favorable pharmacokinetic properties, although detailed studies are still required to confirm efficacy and safety profiles .

Q & A

Q. What synthetic strategies are effective for preparing 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine with high purity?

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling to introduce the boronic ester moiety. For example, a related compound with a morpholine-boronic ester structure was synthesized via a two-step process: (1) formation of the cyclopropane ring via [2+1] cycloaddition and (2) coupling of the boronic ester group under inert conditions (e.g., argon) using pinacol borane . Yield optimization (e.g., 27% in a similar synthesis ) requires precise control of reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography with hexanes/EtOAc (2:1 + 0.25% Et₃N) is critical to achieve >90% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂ and δ ~2.4 ppm for O-CH₂) and cyclopropane protons (δ ~0.8–1.2 ppm as multiplet) .

- IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical C₂₀H₂₉BNO₃: 366.21 g/mol) .

- X-ray Crystallography : Resolve cyclopropane ring geometry and boron coordination .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) enhances stability against protodeboronation, enabling efficient Suzuki-Miyaura couplings. Electron-withdrawing substituents on the phenyl ring (e.g., morpholine) reduce boronate electrophilicity, necessitating optimized bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Kinetic studies show a 15–20% decrease in coupling efficiency compared to unsubstituted aryl boronic esters .

Advanced Research Questions

Q. What computational methods can predict the compound’s conformational stability and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, HOMO-LUMO gaps (~4.5 eV), and Fukui indices to identify nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes with boronate-binding pockets) . MD simulations (AMBER force field) assess solvent effects on boronic ester hydrolysis .

Q. How can contradictory data on reaction yields and purity be resolved?

Discrepancies in reported yields (e.g., 27% vs. 40% in similar syntheses) often stem from:

- Catalyst Batch Variability : Use of Pd catalysts with differing ligand ratios .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) vs. NMR integration .

- Cyclopropane Stability : Ring strain increases sensitivity to acidic/basic conditions, leading to byproducts .

Validate results using orthogonal techniques (e.g., LC-MS for reaction monitoring) and replicate experiments under inert atmospheres .

Q. What strategies improve the compound’s stability during storage?

Q. How does the cyclopropane ring affect the compound’s electronic and steric properties?

The cyclopropane introduces angle strain, increasing reactivity in ring-opening reactions. NBO analysis shows hyperconjugation between cyclopropane C-C σ-bonds and the adjacent phenyl ring, lowering the LUMO energy by ~0.3 eV . Steric effects from the cyclopropane reduce accessibility to the boron center, slowing transmetallation in cross-couplings by ~30% compared to non-cyclopropane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.